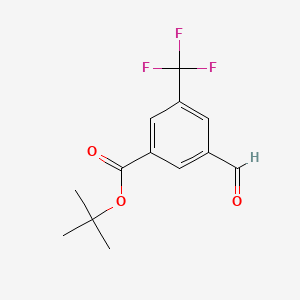

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 3-formyl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-12(2,3)19-11(18)9-4-8(7-17)5-10(6-9)13(14,15)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXQUXNMBFUPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501208292 | |

| Record name | 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237535-82-8 | |

| Record name | 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237535-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-5-(trifluoromethyl)benzoate typically involves the introduction of the tert-butyl ester, formyl, and trifluoromethyl groups onto a benzene ring. One common method includes the use of Friedel-Crafts acylation to introduce the formyl group, followed by esterification to attach the tert-butyl group. The trifluoromethyl group can be introduced using trifluoromethylation reactions, often involving reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can also be part of the industrial process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Tert-butyl 3-carboxy-5-(trifluoromethyl)benzoate.

Reduction: Tert-butyl 3-hydroxymethyl-5-(trifluoromethyl)benzoate.

Substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.

Scientific Research Applications

Chemical Properties and Reactivity

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate can undergo several chemical transformations:

- Oxidation : The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate.

- Reduction : It can be reduced to an alcohol using reducing agents such as sodium borohydride.

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, enhancing its utility in organic synthesis.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for the construction of more complex organic molecules. It is particularly useful in the development of pharmaceuticals due to the stability imparted by the trifluoromethyl group, which enhances metabolic stability and bioavailability.

Medicinal Chemistry

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is being investigated for its potential biological activities:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis and modulating cell cycle progression.

- Anti-inflammatory Effects : Related compounds have demonstrated significant reductions in inflammatory markers in animal models, suggesting potential therapeutic uses in inflammatory diseases.

- Antimicrobial Efficacy : In vitro studies indicate that derivatives of this compound can inhibit bacterial growth, pointing towards its application in developing new antimicrobial agents.

Industrial Applications

In the industrial sector, tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is utilized for:

- Agrochemicals : Its stability and reactivity make it suitable for use in pesticides and herbicides.

- Polymers and Materials : The compound can be incorporated into polymer formulations to enhance properties such as thermal stability and resistance to degradation.

Anticancer Activity Study

A study published in a peer-reviewed journal demonstrated that tert-butyl 3-formyl-5-(trifluoromethyl)benzoate exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of related trifluoromethyl-containing benzoates. Results indicated a marked decrease in inflammatory markers following treatment, suggesting potential applications in managing chronic inflammatory conditions.

Antimicrobial Studies

In vitro studies have shown that compounds with trifluoromethyl groups effectively inhibit bacterial growth. This suggests their utility in developing new classes of antibiotics or antimicrobial agents aimed at resistant strains of bacteria.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Valuable building block for pharmaceuticals |

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammatory markers | |

| Antimicrobial | Inhibits growth of bacteria | |

| Industrial Applications | Agrochemicals | Used in pesticide formulations |

| Polymers | Enhances thermal stability |

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-5-(trifluoromethyl)benzoate in chemical reactions involves the reactivity of its functional groups. The formyl group is highly reactive towards nucleophiles and can undergo various transformations. The trifluoromethyl group imparts unique electronic properties, making the compound more resistant to metabolic degradation and enhancing its stability .

Comparison with Similar Compounds

Key Observations:

Reactivity : The formyl group in tert-butyl 3-formyl-5-(trifluoromethyl)benzoate distinguishes it from esters lacking aldehydes (e.g., ), enabling direct participation in Schiff base formations.

Electron Effects : The -CF₃ group induces strong electron-withdrawing effects, making the benzoate ring more electrophilic than analogs with electron-donating groups (e.g., methyl or methoxy substituents).

Stability : Tert-butyl esters generally exhibit superior hydrolytic stability compared to methyl or ethyl esters, as seen in their resistance to basic/neutral conditions .

Physicochemical Properties (Inferred)

Biological Activity

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate features a unique combination of functional groups that contribute to its biological activity:

- Formyl Group : Highly reactive, can participate in various chemical transformations.

- Trifluoromethyl Group : Enhances metabolic stability and alters electronic properties, making it a common feature in drug design.

- Tert-butyl Ester : Affects solubility and reactivity.

The biological activity of tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Modulation : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with cell surface receptors, influencing signal transduction pathways.

- Nucleic Acid Interaction : Potential effects on gene expression and protein synthesis due to interactions with DNA/RNA.

Biological Activities

Research indicates that derivatives of compounds containing trifluoromethyl groups exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest that trifluoromethyl-containing compounds possess significant antimicrobial activity, making them potential candidates for antibiotic development.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

- Anticancer Activity : The unique electronic properties imparted by the trifluoromethyl group may enhance the anticancer potential of these compounds by modulating cellular pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the introduction of the trifluoromethyl group at the para-position significantly enhances the potency of compounds against specific biological targets. For instance, studies have shown that this modification can increase the inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs .

Case Studies

-

Anticancer Activity :

- A study demonstrated that tert-butyl 3-formyl-5-(trifluoromethyl)benzoate exhibited cytotoxic effects on various cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and modulation of cell cycle progression.

-

Anti-inflammatory Effects :

- Another investigation assessed the anti-inflammatory properties of related compounds in animal models. Results indicated a significant reduction in inflammatory markers following treatment with trifluoromethyl-containing benzoates.

-

Antimicrobial Efficacy :

- In vitro studies have shown that derivatives containing the trifluoromethyl group effectively inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing tert-butyl 3-formyl-5-(trifluoromethyl)benzoate, and how do reaction conditions influence aldehyde stability?

- The compound can be synthesized via multi-step protocols involving trifluoromethylation, formylation, and tert-butyl ester protection. For example, analogous syntheses (e.g., tert-butyl ester derivatives in EP 4,374,877) use palladium-catalyzed cross-coupling or Friedel-Crafts acylation, followed by oxidation of methyl groups to aldehydes using reagents like IBX or Dess-Martin periodinane . To stabilize the aldehyde group during synthesis, inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) are recommended to prevent oxidation or side reactions.

Q. Which analytical methods are most effective for characterizing tert-butyl 3-formyl-5-(trifluoromethyl)benzoate?

- LCMS : A mass-to-charge ratio (m/z) of 450 [M+H₂O]⁺ is observed, consistent with the molecular formula C₁₄H₁₅F₃O₃. This confirms the presence of the aldehyde and trifluoromethyl groups .

- HPLC : Retention time of 0.90 minutes under condition SQD-FA05 (C18 column, acetonitrile/water gradient) ensures purity assessment. Deviations >0.05 minutes suggest impurities or structural analogs .

- ¹H/¹³C NMR : Key signals include δ ~10.1 ppm (aldehyde proton) and δ ~165 ppm (ester carbonyl carbon). Trifluoromethyl groups show characteristic ¹⁹F NMR signals at δ ~-60 ppm .

Advanced Research Questions

Q. How can competing side reactions during formylation of 5-(trifluoromethyl)benzoate intermediates be mitigated?

- Side reactions such as over-oxidation (aldehyde to carboxylic acid) or electrophilic substitution at the trifluoromethyl group are common. Strategies include:

- Using mild oxidizing agents (e.g., TEMPO/NaClO) to selectively target methyl groups .

- Introducing steric protection (e.g., bulky ortho-substituents) to shield the trifluoromethyl group from electrophilic attack .

- Monitoring reaction progress via in-situ FTIR to detect aldehyde formation (C=O stretch ~1720 cm⁻¹) and adjust conditions dynamically.

Q. What mechanistic insights explain discrepancies in HPLC retention times for structurally similar derivatives?

- In EP 4,374,877, analogs with extended alkoxy chains (e.g., tert-butyl 3-[2-(2-ethoxy)ethoxy]propanoate derivatives) exhibit longer retention times (1.23 minutes vs. 0.90 minutes for the target compound) due to increased hydrophobicity. This aligns with reversed-phase HPLC behavior, where logP values correlate with retention . Discrepancies >10% may indicate incomplete purification or residual protecting groups.

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the aldehyde in nucleophilic additions?

- The -CF₃ group enhances the electrophilicity of the aldehyde via inductive effects, accelerating nucleophilic additions (e.g., Grignard reactions or hydrazine condensations). However, steric hindrance from the tert-butyl ester may reduce accessibility. Kinetic studies (e.g., Hammett plots) using substituted benzaldehydes show a ρ value ~+1.2 for -CF₃, confirming its strong electron-withdrawing nature .

Data Contradictions and Resolution

Q. Conflicting LCMS data for tert-butyl esters: How to resolve ambiguity between [M+H]+ and [M+H₂O]+ adducts?

- In EP 4,374,877, the target compound shows m/z 450 [M+H₂O]⁺, while analogs (e.g., m/z 757 [M+H]⁺) lack water adducts. This discrepancy arises from variations in ionization conditions (electrospray vs. APCI) or solvent traces. To confirm, perform high-resolution MS (HRMS) and compare isotopic patterns. For example, [M+H]⁺ for C₁₄H₁₅F₃O₃ would have an exact mass of 290.1024, whereas [M+H₂O]⁺ would be 308.1129 .

Methodological Recommendations

- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile:water = 70:30) to isolate the compound from byproducts like de-esterified acids or aldol condensation products .

- Stability Testing : Store the compound at -20°C under argon, as the aldehyde group is prone to oxidation. Periodic NMR analysis (every 3 months) is advised to monitor degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.